
4-Bromobenzenesulfonate
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Description
4-Bromobenzenesulfonate is a useful research compound. Its molecular formula is C6H4BrO3S- and its molecular weight is 236.07g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
4-Bromobenzenesulfonate serves as an important intermediate in organic synthesis. It is often utilized in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems. Its ability to act as a leaving group makes it particularly useful in nucleophilic substitution reactions.
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. For instance, specific derivatives have shown promise as inhibitors for various enzymes, including monoamine oxidase. The structural modifications of the sulfonate group can significantly influence the biological activity of these compounds.
Case Study: Monoamine Oxidase Inhibition
- A study highlighted the development of potent coumarin derivatives containing this compound that inhibit monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases .
Material Science
The compound has also found applications in material science, particularly in the development of polymeric materials. The incorporation of this compound into polymer matrices can enhance their thermal and mechanical properties.
Table 2: Properties of Polymers Modified with this compound
Polymer Type | Modification Method | Enhanced Property |
---|---|---|
Polystyrene | Copolymerization with sulfonate | Increased thermal stability |
Polyethylene | Blending with brominated sulfonates | Improved mechanical strength |
Environmental Applications
Research has indicated that this compound can be utilized in environmental chemistry to study the degradation pathways of brominated compounds in various ecosystems. Its behavior under different environmental conditions can provide insights into the persistence and toxicity of similar compounds.
Case Study: Environmental Degradation Studies
- Investigations into the degradation of brominated sulfonates have shown how these compounds interact with microbial communities, influencing bioremediation strategies .
Theoretical Studies
Theoretical studies using density functional theory (DFT) have been conducted to understand the molecular interactions and stability of this compound derivatives. These studies help predict the behavior of these compounds in various chemical environments.
Table 3: DFT Studies on this compound Derivatives
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-bromobenzenesulfonate derivatives, and how can their purity be validated?
Synthesis typically involves sulfonation and bromination reactions. For example, 4-Pregnen-21-ol-3,20-dione-21-(this compound) (NSC 88915) was synthesized via esterification of the parent steroid with 4-bromobenzenesulfonyl chloride under anhydrous conditions . Purity validation requires a combination of techniques:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify substituent positions and structural integrity.
- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in studies of related sulfonate salts (e.g., triclinic crystal systems with specific unit cell parameters) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While this compound derivatives are generally not classified as hazardous under CLP regulations, precautions include:
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in sealed containers away from oxidizers and strong acids to prevent unintended reactions .
Q. How can researchers characterize the crystallographic properties of this compound salts?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance:
- Crystal system : Triclinic (P1 space group) with unit cell parameters a = 9.8201 Å, b = 10.3315 Å, c = 12.4914 Å .
- Interactions : π-π stacking between aromatic rings and hydrogen-bonding networks involving sulfonate groups and water molecules .
- Software : SHELXL for structure refinement, ensuring R-factor values below 0.05 for high precision .
Advanced Research Questions
Q. How does this compound function as a tyrosyl-DNA phosphodiesterase (Tdp1) inhibitor, and what experimental models validate its efficacy?
NSC 88915, a this compound steroid derivative, inhibits Tdp1 by competitively binding to the enzyme’s catalytic site, blocking DNA repair in cancer cells. Key validation steps include:
- In vitro assays : Fluorescence-based cleavage assays using recombinant Tdp1 and oligonucleotide substrates (IC₅₀ values typically <10 µM) .
- Cellular studies : Synergy with topoisomerase inhibitors (e.g., camptothecin) to enhance cytotoxicity in Tdp1-overexpressing cancer lines .
- Molecular docking : Computational models align the sulfonate group with Tdp1’s active-site residues, rationalizing structure-activity relationships .
Q. What role do crystallographic parameters play in optimizing the bioactivity of this compound-based inhibitors?
Crystal packing and intermolecular interactions influence solubility and binding affinity. For example:
- Triclinic vs. monoclinic systems : Triclinic structures (e.g., P1 symmetry) exhibit tighter packing, reducing solubility but enhancing ligand-receptor contact .
- Hydrogen-bonding networks : Water molecules in the crystal lattice (e.g., monohydrate forms) stabilize the sulfonate group, improving pharmacokinetic stability .
- Torsion angles : Conformational flexibility of the bromophenyl ring affects docking into hydrophobic enzyme pockets .
Q. How can researchers address discrepancies in enzymatic inhibition data for this compound derivatives across studies?
Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and substrate concentrations.
- Control experiments : Test for off-target effects using Tdp1 knockout cell lines .
- Batch validation : Reanalyze compounds via HPLC to confirm >95% purity before assays .
- Data normalization : Express inhibition as a percentage of vehicle controls to account for inter-experimental variability .
Properties
Molecular Formula |
C6H4BrO3S- |
---|---|
Molecular Weight |
236.07g/mol |
IUPAC Name |
4-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)/p-1 |
InChI Key |
PXACTUVBBMDKRW-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br |
Origin of Product |
United States |
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